Superior Polarity and Ligand Efficiency in Fragment-Based Design vs. 2-Phenyl Analog
The 2-methyl substituent provides a critical advantage in fragment-based drug discovery by maintaining very low lipophilicity. The target compound has a calculated XLogP3-AA of 0 [1]. In contrast, the closely related 2-phenylpyrido[2,3-d]pyrimidin-4-one (CAS 16081-87-1) has a significantly higher predicted logP, typically calculated in the range of 2.5-3.0 for the neutral scaffold, representing at least a 300-fold increase in octanol-water partition coefficient . This difference directly translates to superior aqueous solubility and a lower risk of promiscuous binding for the 2-methyl compound, making it a more efficient starting point for lead optimization.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | 2-Phenylpyrido[2,3-d]pyrimidin-4-one; Estimated XLogP3 ~ 2.5-3.0 |
| Quantified Difference | Increase of +2.5 to +3.0 logP units (>300-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) and comparative structural analysis. |
Why This Matters
For scientific procurement in fragment libraries or early lead generation, this low lipophilicity ensures higher aqueous solubility and superior ligand efficiency metrics, which are key selection criteria over more lipophilic, less developable analogs.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135502605, 2-Methylpyrido(2,3-d)pyrimidin-4(3H)-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135502605. View Source
